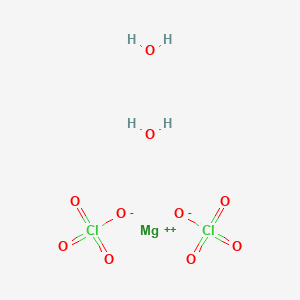
Ammonium hexafluorosilicate
Overview
Description
Ammonium hexafluorosilicate is a chemical compound that has been studied for its potential in dental applications, particularly for the treatment of dentin hypersensitivity. It has been shown to induce calcium phosphate precipitation from saliva, leading to the occlusion of dentin tubules, which is significant for its continuous effect in a simulated oral environment . This compound does not stain teeth, unlike diamine silver fluoride, and is therefore considered advantageous for dental treatments .
Synthesis Analysis
The synthesis of this compound-related compounds can be achieved through mechanochemical reactions. For instance, ammonium hexafluorogallate can be synthesized by grinding a mixture of ammonium fluoride and gallium fluoride trihydrate at room temperature . This method can also be applied to synthesize other alkali hexafluorogallates, suggesting a versatile approach to creating similar compounds .
Molecular Structure Analysis
This compound salts have been prepared and characterized, with their molecular structures determined through various methods such as NMR, IR, mass spectrometry, and X-ray crystallography . These compounds exhibit hydrogen bonding and crystallize in different crystal systems, indicating a diverse range of molecular structures .
Chemical Reactions Analysis
This compound undergoes thermal decomposition, leading to the formation of new crystalline forms of gallium fluoride and indium fluoride . The decomposition process involves the initial loss of ammonium fluoride and subsequent transformations, highlighting the compound's reactivity under thermal conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound have been explored in various studies. For example, it has been used as a dealumination reagent for MCM-22 zeolite, significantly extending the Si/Al ratio range and affecting the zeolite's physicochemical properties . Additionally, the compound's fluoride activity has been evaluated in the context of dentin caries prevention, with findings indicating that certain antibacterial agents do not diminish its fluoride activity . The occluding ability of this compound on dentin tubules has been confirmed through SEM analysis, showing complete occlusion and reduced dentin permeability .
Scientific Research Applications
Synthesis and Structural Properties
Ammonium hexafluorosilicate plays a critical role in chemistry, particularly in the utilization of fluorosilicic acid solutions, an alternative fluorine source for the chemical industry. The synthesis, structures, and properties of ammonium hexafluorosilicates have been extensively studied, emphasizing their application in diverse chemical processes (Gelmboldt, Kravtsov, & Fonari, 2019).
Application in Zeolite Treatment
In zeolite treatments, this compound has shown efficacy in altering surface acidity, particularly in ZSM-5 zeolite. This compound selectively removes surface acidity, thereby affecting the zeolite's catalytic properties, as observed in propene oligomerization and other hydrocarbon conversion reactions (Han, Shihabi, & Chang, 2000).
Interaction with Dental Materials
This compound has been investigated for its potential in arresting caries treatment on primary tooth enamel. Studies have shown changes in the structure and elemental composition of enamel after application, indicating a role in dental care and caries prevention (Hosoya et al., 2013).
Surface Chemistry and Semiconductor Applications
The surface chemistry of silicon treated with this compound has been explored, revealing its role in forming hexafluorosilicate salts on the surface. This finding is significant in semiconductor technology and surface modification processes (Niwano, Kurita, Takeda, & Miyamoto, 1993).
Enhancement of Catalytic Materials
The application of this compound in enhancing catalytic materials has been demonstrated, especially in the synthesis of high silica MCM-22 zeolite. This post-treatment method extends the Si/Al ratio range, thereby improving the catalyst's performance in various reactions (Zhu, Liu, Song, & Xu, 2005).
Dental Applications and Anti-caries Agents
Ammonium hexafluorosilicates have been actively studied as anti-caries and hypo-sensitive agents. They exhibit potential advantages over traditional fluoride preparations in dental applications, significantly reducing carious lesions and improving dental health (Gelmboldt & Anisimov, 2019).
Mechanism of Action
Target of Action
Ammonium hexafluorosilicate (AHFS) primarily targets the dental tissues, specifically the enamel and dentin . It has been actively studied as a potential anticaries substance .
Mode of Action
The action of AHFS is due to its hydrolysis in saliva to generate soluble forms of silicon dioxide . These soluble forms of silicon dioxide catalyze the precipitation of calcium phosphate . This leads to prolonged occlusion of dentin tubules .
Biochemical Pathways
The biochemical pathways affected by AHFS primarily involve the remineralization of dental tissues. The soluble forms of silicon dioxide produced by the hydrolysis of AHFS in saliva catalyze the precipitation of calcium phosphate . This process aids in the remineralization of dental tissues and the occlusion of dentin tubules .
Pharmacokinetics
It is known that ahfs is soluble in water , which suggests that it can be readily absorbed and distributed in the body
Result of Action
The primary result of AHFS action is the reduction of dental caries and the treatment of dentinal hypersensitivity . It achieves this by promoting the precipitation of calcium phosphate, leading to the remineralization of dental tissues and the occlusion of dentin tubules . This action results in a decrease in the number and depth of caries lesions .
Action Environment
The action, efficacy, and stability of AHFS can be influenced by various environmental factors. For instance, the hydrolysis of AHFS in saliva is a crucial step in its mode of action . Therefore, factors that affect saliva production and composition could potentially influence the action of AHFS. Additionally, the pH of the oral environment may also play a role in the solubility and stability of AHFS
Safety and Hazards
Ammonium hexafluorosilicate is considered hazardous . It is toxic if swallowed, in contact with skin, or if inhaled . It is noncombustible, but it will still release dangerous fumes in a fire, including hydrogen fluoride, silicon tetrafluoride, and nitrogen oxides . It will corrode aluminium . In water, ammonium fluorosilicate dissolves to form an acid solution .
Future Directions
Ammonium hexafluorosilicates exhibit high caries preventive activity, significantly reducing the number and depth of carious lesions, while simultaneously significantly improving the biochemical parameters of dental pulp and periodontal bone tissue . Therefore, they can be used as new effective anti-caries and hypo-sensitive agents .
properties
IUPAC Name |
diazanium;hexafluorosilicon(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/F6Si.2H3N/c1-7(2,3,4,5)6;;/h;2*1H3/q-2;;/p+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHIMUMYFVCXSL-UHFFFAOYSA-P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].F[Si-2](F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F6Si.2H4N, F6H8N2Si | |
| Record name | AMMONIUM FLUOROSILICATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5407 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
17084-08-1 (Parent) | |
| Record name | Ammonium silicofluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016919190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6047076 | |
| Record name | Ammonium hexafluorosilicate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.153 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Ammonium fluorosilicate appears as a white crystalline solid. Noncombustible. Corrodes aluminum. Used as a disinfectant, in etching glass, metal casting, and electroplating., Dry Powder; Pellets or Large Crystals, White solid; [Hawley] Colorless crystals, soluble in water; [MSDSonline] | |
| Record name | AMMONIUM FLUOROSILICATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5407 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Silicate(2-), hexafluoro-, ammonium (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ammonium fluosilicate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7949 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
SLIGHTLY SOL IN ALCOHOL; INSOL IN ACETONE, 18.16 G/100 CC WATER @ 17 °C, 55.5 G/100 CC WATER @ 100 °C, 21.170 lb/100 lb water at 70 °F, For more Solubility (Complete) data for AMMONIUM SILICOFLUORIDE (6 total), please visit the HSDB record page. | |
| Record name | AMMONIUM SILICOFLUORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/472 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
2 at 68 °F (USCG, 1999) - Denser than water; will sink, 2.011 g/cu cm | |
| Record name | AMMONIUM FLUOROSILICATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5407 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | AMMONIUM SILICOFLUORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/472 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
INHIBITION OF ONE OR MORE ENZYMES CONTROLLING CELLULAR GLYCOLYSIS (& PERHAPS RESP) MAY RESULT IN A CRITICAL LESION. ... BINDING OR PRECIPITATION OF CALCIUM AS CALCIUM FLUORIDE ... SUGGESTED AS MECHANISM UNDERLYING MANY DIVERSE SIGNS & SYMPTOMS IN FLUORIDE POISONING, PARTICULARLY IF DEATH IS DELAYED. ... AT LEAST IN SOME SPECIES FLUORIDE INTERFERES WITH BOTH CONTRACTILE POWER OF HEART AND THE MECHANISM OF BEAT IN A WAY THAT CANNOT BE ASCRIBED TO HYPOCALCEMIA. /FLUORIDE/ | |
| Record name | AMMONIUM SILICOFLUORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/472 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
CRYSTALLINE POWDER, White cubic or trigonal crystals. | |
CAS RN |
16919-19-0 | |
| Record name | AMMONIUM FLUOROSILICATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5407 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ammonium silicofluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016919190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silicate(2-), hexafluoro-, ammonium (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ammonium hexafluorosilicate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ammonium hexafluorosilicate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.229 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMMONIUM HEXAFLUOROSILICATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1X545W620G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | AMMONIUM SILICOFLUORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/472 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
TWO MODIFICATIONS @ ROOM TEMP: STABLE, CUBIC PHASE; METASTABLE, TRIGONAL PHASE | |
| Record name | AMMONIUM SILICOFLUORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/472 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Q & A
Q1: How does Ammonium hexafluorosilicate interact with its target in dental applications and what are the downstream effects?
A: this compound (AHFS) interacts with hydroxyapatite (HAP) in tooth enamel, leading to the formation of fluorapatite (FAP) and calcium fluoride (CaF2) [, ]. This process increases the crystallinity of the enamel, making it more resistant to acid dissolution, the primary cause of dental caries [, ]. The precipitate formed by AHFS also occludes dentinal tubules, reducing dentin hypersensitivity [].
Q2: What is the molecular formula and weight of this compound? Is there any spectroscopic data available?
A: The molecular formula of AHFS is (NH4)2SiF6. It has a molecular weight of 178.14 g/mol []. Infrared spectroscopy has been used to identify AHFS formation during plasma etching of silicon nitride [].
Q3: How does the solubility of this compound in water change with the nature of the cation?
A: The solubility of AHFS in water varies depending on the ammonium cation. Studies on pyridinium hexafluorosilicates showed an inverse correlation between solubility and the number of strong and medium hydrogen bonds in the salt structure [, ].
Q4: Has this compound been used to modify zeolites, and if so, what are the observed effects?
A: Yes, AHFS has been employed to modify zeolites like HMCM-22 and H-Y [, , , ]. This treatment can lead to dealumination, reducing the amount of both Brønsted and Lewis acid sites []. This modification can impact the catalytic performance of the zeolite, influencing selectivity and stability in reactions such as dimethyl ether synthesis and n-pentane cracking [, ].
Q5: Are there any computational models available to predict the properties of this compound and its derivatives?
A: Researchers have successfully constructed 2D quantitative structure-property relationship (QSPR) models to interpret and virtually screen the water solubility of AHBAC. These models specifically account for the influence of hydrogen bonds on solubility [].
Q6: What is known about the stability of this compound under various conditions?
A: AHFS can undergo sublimation at elevated temperatures, leading to the removal of structural silica from minerals [, ]. The thermal stability of AHBAC, particularly those with pyridinium cations, correlates positively with the number of strong and medium hydrogen bonds present in their crystal structures [].
Q7: What are the potential applications of this compound in material science?
A: Beyond its dental applications, AHFS has been explored for its potential in material science. For example, it has been used to improve the hydrothermal stability of Cu-SSZ-13 catalysts used in selective catalytic reduction (SCR) systems for diesel engine exhaust [].
Q8: What are the environmental considerations regarding the use and disposal of this compound?
A8: While the provided research doesn't offer detailed insights into the environmental impact of AHFS, it's crucial to acknowledge the potential environmental concerns associated with fluoride compounds in general. Responsible waste management practices are essential to prevent potential contamination of water resources.
Q9: Are there alternative methods for preparing highly siliceous zeolites without using this compound?
A9: While AHFS is a commonly used dealumination agent for zeolites, alternative methods exist, including:
- Hydrothermal treatment: This method uses high-temperature steam to remove aluminum from the zeolite framework [].
- Acid treatment: Strong acids, like hydrochloric acid, can be used to extract aluminum from zeolites [].
- Chelating agents: Organic molecules like ethylenediaminetetraacetic acid (EDTA) can selectively complex and remove aluminum [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![4-[(3,4-Diethylphenyl)azo]-n,n-dimethylbenzenamine](/img/structure/B102685.png)
![[(m-Pentadecylphenoxy)methyl]oxirane](/img/structure/B102686.png)


